molecular formula C11H12BrN3OS B10967946 3-(4-bromo-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)propanamide

3-(4-bromo-1H-pyrazol-1-yl)-N-(thiophen-2-ylmethyl)propanamide

Cat. No.: B10967946
M. Wt: 314.20 g/mol
InChI Key: VUVXFDFGIZEVFW-UHFFFAOYSA-N
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Description

3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(2-THIENYLMETHYL)PROPANAMIDE is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and a thiophene ring attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(2-THIENYLMETHYL)PROPANAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

    Attachment of the Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a suitable leaving group on the pyrazole ring.

    Formation of the Propanamide Backbone: The final step involves the reaction of the brominated pyrazole-thiophene intermediate with a propanamide derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (mCPBA).

    Reduction: Reduction reactions can occur at the amide group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: mCPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.

    Substitution: Nucleophiles in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).

Major Products:

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(2-THIENYLMETHYL)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(2-THIENYLMETHYL)PROPANAMIDE depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and activity.

    Material Science: In materials science, the compound’s electronic properties are influenced by the conjugation of the pyrazole and thiophene rings, which can affect its conductivity and other electronic characteristics.

Comparison with Similar Compounds

    3-(4-CHLORO-1H-PYRAZOL-1-YL)-N-(2-THIENYLMETHYL)PROPANAMIDE: Similar structure but with a chlorine atom instead of bromine.

    3-(4-METHYL-1H-PYRAZOL-1-YL)-N-(2-THIENYLMETHYL)PROPANAMIDE: Similar structure but with a methyl group instead of bromine.

    3-(4-FLUORO-1H-PYRAZOL-1-YL)-N-(2-THIENYLMETHYL)PROPANAMIDE: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: The presence of the bromine atom in 3-(4-BROMO-1H-PYRAZOL-1-YL)-N-(2-THIENYLMETHYL)PROPANAMIDE can influence its reactivity and interactions with other molecules, making it unique compared to its analogs with different substituents. The bromine atom can participate in halogen bonding, which can affect the compound’s binding affinity and specificity in biological systems or its electronic properties in materials science.

Properties

Molecular Formula

C11H12BrN3OS

Molecular Weight

314.20 g/mol

IUPAC Name

3-(4-bromopyrazol-1-yl)-N-(thiophen-2-ylmethyl)propanamide

InChI

InChI=1S/C11H12BrN3OS/c12-9-6-14-15(8-9)4-3-11(16)13-7-10-2-1-5-17-10/h1-2,5-6,8H,3-4,7H2,(H,13,16)

InChI Key

VUVXFDFGIZEVFW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CNC(=O)CCN2C=C(C=N2)Br

Origin of Product

United States

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